molecular formula C13H26O3 B12645168 3-Heptene, 5,7,7-triethoxy- CAS No. 72152-79-5

3-Heptene, 5,7,7-triethoxy-

Cat. No.: B12645168
CAS No.: 72152-79-5
M. Wt: 230.34 g/mol
InChI Key: YMPURWKRLGBYLD-VMPCVLLUSA-N
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Description

3-Heptene, 5,7,7-triethoxy- (CAS 72152-79-5) is an organic compound featuring a heptene backbone with three ethoxy groups at positions 5, 7, and 5. It is listed on Canada’s Non-domestic Substances List (NDSL), requiring regulatory notification for manufacture or import under the New Substances Notification Regulations .

Properties

CAS No.

72152-79-5

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

(E,5R)-5,7,7-triethoxyhept-3-ene

InChI

InChI=1S/C13H26O3/c1-5-9-10-12(14-6-2)11-13(15-7-3)16-8-4/h9-10,12-13H,5-8,11H2,1-4H3/b10-9+/t12-/m0/s1

InChI Key

YMPURWKRLGBYLD-VMPCVLLUSA-N

Isomeric SMILES

CC/C=C/[C@@H](CC(OCC)OCC)OCC

Canonical SMILES

CCC=CC(CC(OCC)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptene, 5,7,7-triethoxy- typically involves the alkylation of heptene with ethoxy groups. One common method is the reaction of 3-heptene with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with ethyl alcohol to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Heptene, 5,7,7-triethoxy- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Chemical Reactivity of Similar Acetals

Acetals are known for their stability under basic conditions but undergo hydrolysis under acidic conditions. For 3-Heptene, 7,7-diethoxy-, (3E)- , oxidation, reduction, and substitution reactions are documented .

Key Reaction Types

  • Hydrolysis

    • Mechanism : Acid-catalyzed cleavage of the acetal groups to regenerate aldehydes.

    • Reagents : Dilute HCl, H2SO4, or other protic acids.

    • Products : Aldehydes (e.g., 4-heptenal) and ethanol .

  • Oxidation

    • Agents : KMnO4, CrO3, or other oxidizing agents.

    • Products : Carboxylic acids (e.g., heptanoic acid) or ketones, depending on reaction conditions .

  • Nucleophilic Substitution

    • Reagents : Halides (e.g., HBr), amines, or other nucleophiles.

    • Products : Substituted derivatives (e.g., brominated or aminated acetals) .

Hypothetical Reactions for 3-Heptene, 5,7,7-Triethoxy-

While direct literature on the triethoxy variant is unavailable, its reactivity can be inferred:

Reaction Type Mechanism Expected Products
Hydrolysis Acid-catalyzed cleavage of all three ethoxy groups.Regeneration of the parent aldehyde (e.g., 3-heptenal) and ethanol.
Selective Hydrolysis Partial cleavage of ethoxy groups (e.g., acidic conditions favoring one site).Mono- or dihydroxy derivatives.
Oxidation Oxidation of the aldehyde group to a carboxylic acid.Corresponding carboxylic acid (e.g., 3-heptanoic acid).
Substitution Nucleophilic attack on the acetal carbons.Substituted acetals (e.g., with halides or amines).

Comparison with 3-Heptene, 7,7-Diethoxy-, (3E)-

Feature 3-Heptene, 7,7-Diethoxy-, (3E)- **3-Heptene, 5,7,7-Triethoxy- (Hypothetical)
Stability Stable under basic conditions; hydrolyzes under acid.Likely more reactive due to additional ethoxy group, increasing susceptibility to hydrolysis.
Hydrolysis Yields aldehyde and ethanol.Could yield more complex products, e.g., dihydroxy aldehydes.
Biological Activity Potential enzyme modulation (e.g., metabolic pathways).Unknown, but increased steric hindrance may alter interactions.

Scientific Research Applications

3-Heptene, 5,7,7-triethoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 3-Heptene, 5,7,7-triethoxy- involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Diethoxy Heptene Derivatives

3-Heptene, 7,7-diethoxy-, (3E)- (CAS 18492-66-5)
  • Structure : A heptene chain with two ethoxy groups at position 6.
  • Properties: Used in flavor/fragrance industries due to stability and pleasant aroma . Synthesized via acid-catalyzed acetal formation between 4-heptenal and ethanol . Molecular weight: 186.29 g/mol (C11H22O2) vs. ~240 g/mol (estimated) for the triethoxy variant.
  • Key Differences :
    • The triethoxy variant has an additional ethoxy group at position 5, increasing steric hindrance and molecular weight. This may reduce volatility and alter solubility compared to the diethoxy analog .
3-Heptene,7,7-diethoxy-, (3Z) (CAS 18492-65-4)
  • Structure : Geometric isomer of the above, with a Z-configuration.
  • Properties :
    • Similar applications but distinct reactivity due to spatial arrangement of substituents .
  • Comparison :
    • The triethoxy compound’s 5,7,7-substitution pattern may limit geometric isomerism, favoring specific reaction pathways.

Triethoxy-Functionalized Non-Heptene Compounds

Propane 1,1,3-triethoxy
  • Structure : Triethoxy groups on a propane chain.
  • Properties :
    • Identified in Ludwigia parviflora extracts, contributing to antimicrobial activity (GC-MS analysis) .
  • Comparison :
    • The linear heptene backbone in 5,7,7-triethoxy-3-heptene may enhance hydrophobic interactions compared to propane derivatives, influencing bioactivity .
Triethoxy Silanes (e.g., Triethoxy(1-phenyloct-1-en-1-yl)silane)
  • Structure : Silicon-centered triethoxy compounds.
  • Properties: Used as coupling agents in polymers (e.g., improving rubber/clay nanocomposite mechanics) . Boiling points range: 264–265°C for triethoxy(1-phenylethenyl)silane .
  • Key Differences :
    • The absence of silicon in 5,7,7-triethoxy-3-heptene limits its utility in silanization but may favor organic-phase reactions or flavor applications .

Physicochemical Properties and Reactivity

Estimated Physical Properties

Property 3-Heptene, 5,7,7-triethoxy- 3-Heptene,7,7-diethoxy- (3E) Triethoxy(1-phenylethenyl)silane
Molecular Formula C13H26O3 C11H22O2 C14H22O3Si
Molecular Weight (g/mol) ~240 (estimated) 186.29 266.41
Boiling Point (°C) 350–380 (predicted) 382 (predicted) 264–265
Density (g/cm³) 0.89–0.92 (estimated) 0.864 0.975

Reactivity Trends

  • Oxidation/Reduction :
    • Diethoxy heptenes oxidize to aldehydes/carboxylic acids; the triethoxy variant may exhibit slower kinetics due to steric effects .
  • Hydrolysis :
    • Triethoxy groups are less prone to hydrolysis than trimethoxy analogs but more reactive than silane-bound ethoxys .

Industrial and Pharmaceutical Potential

  • Flavor/Fragrance : Likely shares stability and aroma traits with diethoxy heptenes but with modified scent profiles due to the third ethoxy group .
  • Antimicrobial Activity : Triethoxy propane derivatives show bioactivity; further studies are needed to confirm similar effects in 5,7,7-triethoxy-3-heptene .
  • Polymer Chemistry : Unlike triethoxy silanes, this compound lacks silicon but could act as a plasticizer or intermediate in organic synthesis .

Regulatory Status

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